molecular formula C19H22F2N4O2 B14148641 [7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone CAS No. 505054-23-9

[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone

Cat. No.: B14148641
CAS No.: 505054-23-9
M. Wt: 376.4 g/mol
InChI Key: WZEPCAXMBAKNGA-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoromethyl group, a methylphenyl group, and a morpholinyl group attached to a tetrahydropyrazolopyrimidine core

Preparation Methods

The synthesis of 7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the difluoromethyl, methylphenyl, and morpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

    Reduction: The pyrazolopyrimidine core can be reduced to form dihydropyrazolopyrimidines.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

    Hydrolysis: The morpholinyl group can be hydrolyzed under acidic or basic conditions to form corresponding amines and alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications as an anti-inflammatory, anticancer, and antiviral agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds with active site residues, enhancing binding affinity. The pyrazolopyrimidine core can interact with hydrophobic pockets, stabilizing the compound within the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.

Properties

CAS No.

505054-23-9

Molecular Formula

C19H22F2N4O2

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H22F2N4O2/c1-12-2-4-13(5-3-12)15-10-16(17(20)21)25-18(23-15)14(11-22-25)19(26)24-6-8-27-9-7-24/h2-5,11,15-17,23H,6-10H2,1H3

InChI Key

WZEPCAXMBAKNGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCOCC4)N2)C(F)F

Origin of Product

United States

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